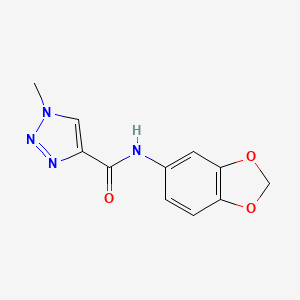

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic carboxamide derivative featuring a 1,2,3-triazole core substituted with a methyl group and a benzodioxol moiety. Its structural uniqueness lies in the combination of a triazole ring (known for metabolic stability) and a benzodioxol group (associated with electron-rich aromatic systems), which may enhance interactions with biological targets .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-15-5-8(13-14-15)11(16)12-7-2-3-9-10(4-7)18-6-17-9/h2-5H,6H2,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPHHYZBEFVAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the 1-methyl-1H-1,2,3-triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole ring.

Coupling of the benzo[d][1,3]dioxole and triazole moieties: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is structurally related to several carboxamide derivatives, differing primarily in substituents on the triazole ring and the aromatic systems. Key analogs include:

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e)

- Structure : Features a benzodioxolmethyl group and a phenyl substituent on the triazole.

- Data : Melting point = 170–173°C; Rf = 0.14 (Hex/EtOAc 70/30) .

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

- Structure: Replaces the triazole with a thienopyrimidine-piperazine system.

- Key Differences: The thienopyrimidine moiety may enhance kinase inhibition (e.g., mTOR pathway), while the triazole in the target compound could favor different binding interactions .

N-(2-Aminoethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide

- Structure : Substitutes the triazole with an oxadiazole ring.

Table 1: Structural and Physical Properties

Anti-Cancer Activity

- Compound 6: Shows superior potency in specific cell lines (e.g., reduces mTOR signaling and mitochondrial function), suggesting that the thienopyrimidine-piperazine system enhances pathway-specific activity compared to triazole-based compounds .

Enzyme Inhibition

- Triazole-4-carboxamides: Derivatives with sulfamoylaminoethyl groups (e.g., from ) inhibit indoleamine 2,3-dioxygenase 1 (IDO1), highlighting the role of carboxamide substituents in enzyme targeting.

- Falcipain Inhibitors: Quinolinyl oxamide and indole carboxamide derivatives () demonstrate that carboxamide moieties are critical for protease inhibition. The benzodioxol group in the target compound may confer distinct selectivity compared to these analogs .

Physicochemical Properties

- Solubility : The methyl group on the triazole (target compound) may enhance aqueous solubility compared to phenyl-substituted analogs (e.g., 3e).

- Stability : Benzodioxol derivatives generally exhibit moderate stability, with melting points correlating with crystallinity (e.g., 3e: 170–173°C vs. 3i: 187–189°C) .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound generally involves the formation of the triazole ring via a click chemistry approach or through other coupling methods. The benzodioxole moiety is often synthesized from catechol derivatives. Various synthetic routes have been documented that emphasize yield optimization and purity enhancement.

Anticancer Activity

Recent studies have demonstrated that compounds featuring the 1,2,3-triazole scaffold exhibit notable anticancer properties. For instance, a study evaluated various triazole derivatives for their antiproliferative effects against several cancer cell lines. Among these derivatives, some exhibited IC50 values below 5 µM against MCF-7 and HCT-116 cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

These findings suggest that the incorporation of the triazole moiety enhances the compound's ability to inhibit cancer cell proliferation through mechanisms such as thymidylate synthase inhibition .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that certain triazole derivatives show significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with some exhibiting MIC values in the low micromolar range .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

Antitrypanosomal Activity

The compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease, has been assessed in vitro. Triazole-based hybrids demonstrated promising results with IC50 values significantly lower than those of standard treatments .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The triazole moiety may inhibit key enzymes involved in nucleotide synthesis.

- Receptor Interaction : The benzodioxole component could enhance binding affinity to specific receptors or enzymes.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the benzodioxole and triazole groups can significantly influence their pharmacological profiles. For instance:

- Substituent Variations : Different substituents on the triazole ring can enhance selectivity and potency against specific targets.

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : A derivative was tested against a panel of cancer cell lines and showed superior activity compared to standard chemotherapeutics.

- Case Study 2 : In a model of bacterial infection, the compound demonstrated significant reduction in bacterial load in treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.